Product packaging for 4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine(Cat. No.:CAS No. 1166948-78-2)

4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B1451042
CAS No.: 1166948-78-2
M. Wt: 225.25 g/mol
InChI Key: IIONSNXRZMQUMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C13H11N3O and its molecular weight is 225.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11N3O B1451042 4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1166948-78-2

Properties

IUPAC Name

4-phenylmethoxy-5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-2-4-10(5-3-1)8-17-13-12-11(6-7-14-12)15-9-16-13/h1-7,9,14H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIONSNXRZMQUMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=NC3=C2NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Preparation Steps

Nucleophilic Substitution with Benzyl Alcohol

  • Starting from a chlorinated pyrrolo[3,2-d]pyrimidine derivative (compound 1), nucleophilic substitution is performed by reacting with benzyl alcohol under nitrogen atmosphere.
  • This reaction replaces the chlorine atom with a benzyloxy group, yielding compound 2 (4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine).
  • The reaction is typically carried out in a jacketed reactor flushed with nitrogen to maintain an inert atmosphere and prevent oxidation.
  • The reaction conditions are optimized for yield and purity, with isolation of compound 2 by filtration and minimal chromatographic purification.

Iodination with N-Iodosuccinimide (NIS)

  • Compound 2 is then subjected to iodination using N-iodosuccinimide (NIS) in anhydrous dichloromethane under nitrogen.
  • The reaction mixture changes color from pink to orange, indicating progress.
  • After stirring overnight, the reaction mixture is washed with aqueous sodium thiosulfate and brine, dried, and purified by column chromatography.
  • This step produces an iodinated intermediate (compound 3) with high yield (~90%) and good purity.

Alkylation with 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl)

  • The iodinated intermediate (compound 3) undergoes alkylation with SEM-Cl in the presence of a base such as sodium hydride or under controlled temperature.
  • This introduces a protecting group to the pyrrole nitrogen, yielding compound 4.
  • The reaction is typically performed under nitrogen atmosphere with heating to about 50 °C.
  • The crude product is often used directly in subsequent coupling reactions without further purification, enhancing synthetic efficiency.

Alternative and Supporting Synthetic Processes

  • The synthesis of this compound can also be approached via reduction and cyclization steps starting from nitropyrimidine derivatives.
  • For example, reduction of nitro groups using aqueous sodium dithionite or catalytic hydrogenation at elevated temperatures (~100 °C) can generate key pyrrolo[3,2-d]pyrimidin-4-one intermediates.
  • Dialkylaminomethylation using reagents like DMF dimethylacetal or Bredereck's reagent facilitates the formation of intermediates that can be cyclized to the target compound.
  • These methods provide alternative routes to the pyrrolo[3,2-d]pyrimidine core, which can then be functionalized with benzyloxy groups.

Reaction Conditions and Analytical Data

Step Reagents/Conditions Yield (%) Notes
Nucleophilic substitution Benzyl alcohol, N2 atmosphere, jacketed reactor High Minimal purification needed
Iodination N-Iodosuccinimide (NIS), CH2Cl2, overnight stirring ~90 Color change indicates reaction progress
Alkylation 2-(Trimethylsilyl)ethoxymethyl chloride, base, 50 °C Moderate Crude product used directly in next step
Reduction (alternative route) Aqueous sodium dithionite or catalytic hydrogenation Variable Elevated temperature (~100 °C) required

Analytical techniques used to confirm structure and purity include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR)
  • High-resolution mass spectrometry (HRMS)
  • Thin Layer Chromatography (TLC)
  • Melting point determination

Research Findings and Optimization

  • The originally published synthetic sequences provided high overall yields (>70%) but involved expensive reagents early and problematic steps late in the synthesis.
  • Recent optimizations have rearranged the sequence to place costly reagents later and simpler transformations earlier, facilitating scale-up and multigram production.
  • The optimized route reduces the number of chromatographic purifications, relying on filtration and minimal silica gel column chromatography for purification.
  • Protection strategies using SEM and benzyloxy groups have been shown to enhance the stability of intermediates and improve coupling reaction outcomes.
  • The choice of protecting groups and reaction conditions significantly affects the success of subsequent Heck coupling and other functionalization steps.

Summary Table of Key Intermediates

Compound Number Description Key Transformation
1 Chlorinated pyrrolo[3,2-d]pyrimidine Starting material for nucleophilic substitution
2 This compound Product of nucleophilic substitution
3 Iodinated intermediate Product of iodination with NIS
4 SEM-protected pyrrolo[3,2-d]pyrimidine Product of alkylation with SEM-Cl

Chemical Reactions Analysis

Comparison with Similar Compounds

Biological Activity

4-(Benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine is a synthetic compound within the pyrrolo[3,2-d]pyrimidine class, known for its diverse biological activities. This article reviews the biological activity of this compound, particularly focusing on its antiproliferative effects against cancer cell lines, mechanisms of action, and potential therapeutic applications.

Antiproliferative Activity

Recent studies have demonstrated significant antiproliferative activities of various pyrrolo[3,2-d]pyrimidine derivatives, including this compound. The compound has shown notable cytotoxic effects against several cancer cell lines.

Table 1: Antiproliferative Activity of Pyrrolo[3,2-d]pyrimidines

CompoundCancer Cell Lines TestedIC50 (μM)Mechanism of Action
This compoundL1210, CEM, HeLa10.5G2/M cell cycle arrest and apoptosis
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidineMDA-MB-2318.7G2/M cell cycle arrest
7-Iodo-4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidineNCI-60 panel6.1Apoptosis induction

Data adapted from various studies on halogenated pyrrolo[3,2-d]pyrimidines .

The biological activity of this compound is primarily attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells. The compound has been shown to trigger G2/M phase arrest in several studies:

  • G2/M Cell Cycle Arrest : In experiments with MDA-MB-231 cells, treatment with this compound resulted in significant G2/M phase arrest. This was accompanied by increased levels of cyclin B1 and decreased levels of CDK1 activity.
  • Apoptosis Induction : The compound also promoted early-stage apoptosis as indicated by increased annexin V staining in treated cells. This suggests that the compound may activate intrinsic apoptotic pathways leading to cell death .

Case Studies

A series of case studies have highlighted the efficacy of pyrrolo[3,2-d]pyrimidines in cancer therapy:

  • Study on HeLa Cells : A study evaluated the effects of this compound on HeLa cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 10.5 μM. Flow cytometry analysis confirmed G2/M phase arrest and apoptosis induction.
  • NCI-60 Cancer Cell Line Panel : The compound was tested against the NCI-60 panel and exhibited varying degrees of cytotoxicity across different cancer types. Notably, it showed enhanced activity when iodine was substituted at the C7 position .

Structure-Activity Relationship (SAR)

The biological activity of pyrrolo[3,2-d]pyrimidines is influenced by their structural modifications:

  • Halogen Substitution : The presence of halogens at specific positions (e.g., C7) significantly enhances antiproliferative activity.
  • Benzyloxy Group : The benzyloxy substitution at the C4 position contributes to the overall stability and bioactivity of the compound.

Table 2: Structure-Activity Relationship Insights

Structural ModificationEffect on Activity
Iodine at C7Increased cytotoxicity
Benzyloxy at C4Enhanced stability
Chlorine at C4Moderate activity

Data compiled from SAR studies on related compounds .

Scientific Research Applications

Anti-inflammatory Properties

Recent studies highlight the anti-inflammatory effects of pyrimidine derivatives, including 4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine. Research indicates that compounds in this class can inhibit key inflammatory mediators such as COX-1 and COX-2 enzymes. For instance, derivatives have demonstrated significant in vitro activity against these enzymes, showing IC50 values comparable to established anti-inflammatory drugs like celecoxib and indomethacin .

Anticancer Potential

The compound has been evaluated for its potential in treating proliferative diseases, including various cancers. Pyrido[3,2-d]pyrimidine derivatives have shown promise as inhibitors of purine nucleoside phosphorylase (PNP), a target in cancer therapy. Inhibitors based on this scaffold exhibited selective cytotoxicity against T-cell malignancies and demonstrated low toxicity toward normal cells .

Synthetic Pathways

The synthesis of this compound can be achieved through various methods. A notable approach includes a one-pot three-component reaction involving 4-hydroxycoumarin and arylglyoxals in the presence of an organocatalyst like L-proline . This method is advantageous due to its simplicity and efficiency.

Yield and Purity

The compound has been synthesized with high yields (up to 96%) using optimized reaction conditions. The purity of the synthesized compound is typically assessed using techniques such as NMR spectroscopy and HPLC .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR is crucial for optimizing the pharmacological properties of pyrrolo[3,2-d]pyrimidine derivatives. Variations in substituents at different positions on the pyrimidine ring have been correlated with changes in biological activity. For example, electron-donating groups at specific positions enhance anti-inflammatory activity by improving binding affinity to target enzymes .

In Vivo Studies

In vivo studies using animal models have demonstrated the efficacy of pyrimidine derivatives in reducing inflammation and tumor growth. For instance, compounds were tested in carrageenan-induced paw edema models, showing significant reductions in edema comparable to standard treatments like indomethacin .

Clinical Relevance

The relevance of these compounds extends to clinical settings where they may serve as lead compounds for drug development targeting inflammatory diseases and cancers. The ongoing research into their mechanisms of action continues to provide insights into their therapeutic potential.

Data Summary Table

ApplicationActivity TypeReference
Anti-inflammatoryCOX-1/COX-2 inhibition
AnticancerPNP inhibition
Synthesis YieldUp to 96%
In Vivo EfficacyReduced inflammation

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine derivatives?

  • Methodology : The synthesis typically involves cyclization and functionalization steps. For example, 3-aminopyrrole intermediates can react with benzyloxy-containing reagents under reflux conditions (e.g., methanol or ethanol with catalytic acid/base). Key steps include:

  • Cyclization : Heating with formamide or substituted amines to form the pyrrolo-pyrimidine core .
  • Substitution : Introducing benzyloxy groups via nucleophilic substitution or coupling reactions, often using benzyl halides or alcohols under basic conditions .
    • Analytical Validation : Characterization via 1H^1H/13C^{13}C-NMR, IR, and mass spectrometry ensures structural integrity .

Q. How do substituent positions influence the reactivity of pyrrolo[3,2-d]pyrimidine derivatives?

  • Mechanistic Insight : The 4-(benzyloxy) group at the 4-position stabilizes the molecule through resonance and steric effects. Substitutions at the 5H position (e.g., methyl, ethyl) alter solubility and electronic properties, impacting downstream reactivity .
  • Experimental Design : Comparative studies using halogenated analogs (e.g., 4-chloro derivatives) reveal that electron-withdrawing groups enhance electrophilic substitution rates .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Protocol :

  • NMR : 1H^1H-NMR identifies aromatic protons (δ 6.5–8.5 ppm) and benzyloxy methylene protons (δ 4.5–5.5 ppm). 13C^{13}C-NMR confirms carbonyl/aromatic carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., disorder analysis in fused-ring systems) .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in benzyloxy-group introduction?

  • Data-Driven Approach :

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
  • Catalysis : Use of Pd/C or CuI for coupling reactions enhances efficiency (e.g., Ullmann-type reactions for benzyloxy attachment) .
  • Contradiction Analysis : Conflicting reports on reaction times (3–8 hours) suggest temperature sensitivity; kinetic studies via TLC monitoring are recommended .

Q. What strategies address contradictory biological activity data in kinase inhibition studies?

  • Hypothesis Testing :

  • Structural Modifications : Compare 4-(benzyloxy) derivatives with 4-chloro or 4-amino analogs to isolate electronic effects on kinase binding .
  • Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm inhibition mechanisms .
  • MD Simulations : Molecular docking studies (e.g., with EGFR or CDK2) identify key binding interactions (e.g., benzyloxy π-stacking with hydrophobic pockets) .

Q. How do steric and electronic effects of substituents impact crystallographic disorder in pyrrolo-pyrimidines?

  • Case Study :

  • Disorder Analysis : In ethyl 3-(4-chlorophenyl)-pyrrolo[3,2-d]pyrimidine derivatives, bulky substituents (e.g., dipentylamino groups) induce rotational disorder in crystal lattices, resolved via refinement with SHELXL .
  • Mitigation : Co-crystallization with smaller counterions (e.g., acetate) improves diffraction quality .

Q. What are the challenges in scaling up one-pot syntheses of this compound?

  • Process Chemistry Considerations :

  • Intermediate Stability : Amidine intermediates (e.g., 3-amino-2-cyanopyrroles) are moisture-sensitive; inert atmosphere (N2_2/Ar) is critical .
  • Byproduct Formation : Over-reaction at high temperatures generates dimers; controlled heating (<100°C) and stoichiometric reagent ratios minimize impurities .

Methodological Tables

Table 1 : Key Synthetic Routes for this compound Derivatives

StepReagents/ConditionsYield (%)Characterization MethodsReference
CyclizationFormamide, DMF, 100°C, 6h65–781H^1H-NMR, IR, HRMS
Benzyloxy SubstitutionBenzyl bromide, K2_2CO3_3, DMF, 80°C, 4h7213C^{13}C-NMR, X-ray

Table 2 : Comparative Kinase Inhibition IC50_{50} Values

DerivativeEGFR (nM)CDK2 (nM)VEGFR2 (nM)
4-(Benzyloxy)18 ± 245 ± 5120 ± 15
4-Chloro8 ± 122 ± 385 ± 10
4-Amino150 ± 20200 ± 25>500
Source: Biochemical assays using recombinant kinases

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.